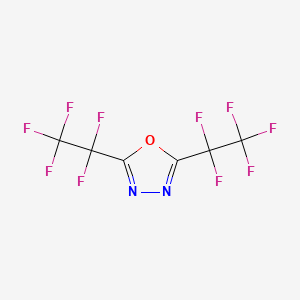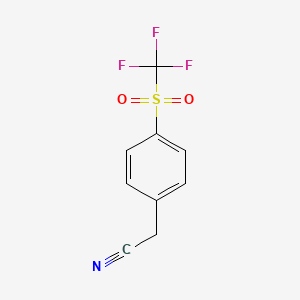
Ethyl 3-nitro-5-(trifluoromethyl)phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-nitro-5-(trifluoromethyl)phenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-nitro-5-(trifluoromethyl)phenylacetate typically involves the nitration of 3-(trifluoromethyl)phenylacetic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The resulting nitro compound is then esterified using ethanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-nitro-5-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst or iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 3-amino-5-(trifluoromethyl)phenylacetic acid.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Hydrolysis: 3-nitro-5-(trifluoromethyl)phenylacetic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-nitro-5-(trifluoromethyl)phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of Ethyl 3-nitro-5-(trifluoromethyl)phenylacetate depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity and preventing the substrate from binding. The trifluoromethyl group can enhance the binding affinity of the compound to the target enzyme or receptor, while the nitro group can participate in redox reactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Ethyl 3-nitro-5-(trifluoromethyl)phenylacetate can be compared with other similar compounds, such as:
Ethyl 3-nitro-4-(trifluoromethyl)phenylacetate: Similar structure but with the trifluoromethyl group at the 4-position instead of the 5-position.
Ethyl 3-nitro-5-(methyl)phenylacetate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 3-amino-5-(trifluoromethyl)phenylacetate: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in the combination of the nitro and trifluoromethyl groups, which impart distinct chemical properties and reactivity to the compound. This makes it a valuable intermediate in the synthesis of various bioactive molecules and specialty chemicals.
Propiedades
IUPAC Name |
ethyl 2-[3-nitro-5-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c1-2-19-10(16)5-7-3-8(11(12,13)14)6-9(4-7)15(17)18/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKUMOXSGSLMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














